5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNFPCHQUHZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620888 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115170-40-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine chemical structure
An In-depth Technical Guide to 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Introduction
This compound, also known as 5-Bromo-7-azaindoline, is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a fused dihydropyrrole and pyridine ring with a bromine substituent, provides a versatile scaffold for the development of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
The core of this compound is the 7-azaindoline system, brominated at the 5-position of the pyridine ring. This structure is a saturated analog of the more widely known 5-Bromo-7-azaindole.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115170-40-6 | [1][2][3] |
| Molecular Formula | C₇H₇BrN₂ | [2] |
| Molecular Weight | 199.05 g/mol | [2] |
Synthesis and Experimental Protocols
A documented method for the synthesis of this compound involves the direct bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[2]
Experimental Protocol
This protocol details the synthesis yielding the target compound with high purity and yield.[1][2]
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)
-
48% Hydrobromic acid (24.13 g, 0.143 mol)
-
Dichloromethane (260 g)
-
20% Hydrogen peroxide solution (20.20 g)
-
Saturated aqueous sodium bisulfite solution (60 g)
-
Water (200 g)
Procedure:
-
Reaction Setup: To a reaction flask, add 16.8 g of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the contents thoroughly to obtain reaction mixture C.[2]
-
Bromination: Maintain the temperature of reaction mixture C at 25-30°C. Slowly add 20.20 g of 20% hydrogen peroxide solution dropwise to obtain mixture D.[2]
-
Quenching and Neutralization: Neutralize mixture D by adding 60 g of saturated aqueous sodium bisulfite solution. Continue addition until the red color of the reaction solution completely disappears.[1][2]
-
Extraction: Perform a liquid-liquid extraction (partitioning) to separate the organic phase (E) from the aqueous phase (F).[1][2]
-
Washing: Wash the collected organic phase E with 200 g of water.[1][2]
-
Isolation: Recover the dichloromethane solvent from the washed organic phase to obtain the final product.[1][2]
Results:
Applications in Research and Development
This compound is primarily utilized as a synthetic intermediate.[1] Its structural features allow for further chemical modifications, making it a key building block for more complex molecules.
Role as a Synthetic Intermediate
The pyrrolopyridine scaffold is of significant interest in medicinal chemistry. The aromatic (non-dihydro) version of this core, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is found in molecules developed as inhibitors for various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[4][5][6]
The dihydro form, this compound, serves as a precursor to these and other complex heterocyclic systems. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the C5-position. The dihydro-pyrrole ring can also be a target for further chemical transformations, including dehydrogenation to form the corresponding aromatic 7-azaindole.
Potential Biological Activity
While extensive biological data for this compound itself is not widely published, it has been categorized under vasodilators, suggesting potential activity in this area.[7] However, its primary value remains in its role as a precursor to compounds with well-defined biological activities. The broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has shown promise in the development of treatments for various cancers and inflammatory diseases.[4][5][6]
References
- 1. This compound | 115170-40-6 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 115170-40-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cenmed.com [cenmed.com]
Technical Guide: 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 115170-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-7-azaindoline, is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core, featuring a dihydropyrrole fused to a pyridine ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of a bromine atom at the 5-position provides a key functional handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of various substituents to explore structure-activity relationships (SAR) and to optimize the pharmacological profiles of lead compounds.
While direct biological activity of this compound itself is not extensively documented in publicly available literature, its true value lies in its role as a crucial intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents. The pyrrolo[2,3-b]pyridine core, in its oxidized (azaindole) or saturated form, is recognized as a "privileged structure" in drug discovery. It can effectively mimic the purine core of ATP, allowing molecules containing this motif to bind to the ATP-binding sites of various kinases.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of kinase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. It is important to note that while some data is available, comprehensive spectral characterization for this specific dihydro- compound is not widely reported. The data for the related oxidized compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, is more readily available and should be consulted with the understanding that it pertains to a different chemical entity.
| Property | Value | Reference |
| CAS Number | 115170-40-6 | N/A |
| Molecular Formula | C₇H₇BrN₂ | N/A |
| Molecular Weight | 199.05 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 186-191 °C (with decomposition) | N/A |
| Boiling Point | 315.8 ± 42.0 °C (Predicted) | N/A |
| Density | 1.606 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | N/A |
| SMILES | Brc1cnc2NCCc2c1 | N/A |
| InChI | 1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | N/A |
Synthesis
A common synthetic route to this compound involves the bromination of the parent 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Synthesis of this compound
This protocol describes the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine using hydrobromic acid and hydrogen peroxide.
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
48% Hydrobromic acid (HBr)
-
Methylene chloride (CH₂Cl₂)
-
20% Hydrogen peroxide (H₂O₂) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water (H₂O)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride.
-
Stir the mixture thoroughly to obtain a homogeneous reaction mixture.
-
Maintain the temperature of the reaction mixture between 25-30°C.
-
Slowly add 20.20 g of 20% hydrogen peroxide solution dropwise to the reaction mixture.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture by the addition of 60 g of saturated aqueous sodium bisulfite solution until the red color of the solution disappears.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic and aqueous phases.
-
Wash the organic phase with 200 g of water.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography to obtain this compound. A reported yield for this reaction is approximately 95.6% with a purity of ≥99% as determined by liquid chromatography.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound in drug discovery lies in its capacity to undergo further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is amenable to the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated pyridine ring and various boronic acids or esters. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents
Procedure:
-
To a dry Schlenk tube or microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2 equivalents K₂CO₃).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 5-position of the pyrrolo[2,3-b]pyridine core. This is a key transformation for synthesizing compounds that can interact with specific amino acid residues in the active sites of target proteins.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is critical and may require optimization.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1.1 - 1.5 equivalents relative to Pd)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% BINAP), and the base (e.g., 1.5 equivalents NaOtBu).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound (1 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-amino-substituted product.
Caption: Key cross-coupling reactions of the core scaffold.
Application in Drug Discovery: Kinase Inhibitors
The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of numerous kinase inhibitors. While this compound is a precursor, its oxidized and functionalized derivatives have shown potent inhibitory activity against various kinases implicated in cancer and other diseases.
Derivatives of the 7-azaindole core (the oxidized form of this compound) are known to target kinases such as:
-
BRAF: Vemurafenib, a potent inhibitor of the BRAF V600E mutation, is a prime example of a drug synthesized from a 5-bromo-7-azaindole precursor.
-
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent inhibitors of FGFRs, which are often dysregulated in various cancers.
-
Janus Kinases (JAKs): Derivatives of this scaffold have been explored as immunomodulators targeting JAK3.
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective PDE4B inhibitors.
The general strategy involves using the 5-bromo position to introduce substituents that can occupy hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.
Caption: From intermediate to inhibition of a signaling pathway.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its primary utility lies in the strategic functionalization of the 5-position through modern cross-coupling methodologies. While the direct biological profile of this compound is not well-defined, its role as a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents is well-established. This guide provides researchers with the fundamental chemical information and synthetic protocols to effectively utilize this important scaffold in their drug development programs. Further research into the direct biological effects of this and related dihydro-azaindole derivatives may reveal novel pharmacological properties.
An In-Depth Technical Guide to 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Data
This compound, also known as 5-Bromo-2,3-dihydro-7-azaindole, is a derivative of the 7-azaindole scaffold. The incorporation of a bromine atom and the saturation of the pyrrole ring offer unique structural features for further chemical modification and exploration of its biological activity.
| Identifier | Value | Source |
| Molecular Formula | C₇H₇BrN₂ | [1] |
| Molecular Weight | 199.05 g/mol | [1] |
| CAS Number | 115170-40-6 | [1] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (0.14 mol, 16.8 g)
-
48% Hydrobromic acid (0.143 mol, 24.13 g)
-
Methylene chloride (260 g)
-
20% Hydrogen peroxide solution (20.20 g)
-
Saturated aqueous sodium bisulfite solution (60 g)
-
Water (200 g)
-
Reaction flask
-
Stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a reaction flask, combine 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly.[1]
-
Bromination: Maintain the temperature of the reaction mixture between 25-30°C. Slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.[1]
-
Quenching: After the addition is complete, neutralize the mixture by adding 60 g of a saturated aqueous sodium bisulfite solution. Continue adding until the red color of the reaction solution disappears completely.[1]
-
Extraction: Perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Washing: Wash the collected organic phase with 200 g of water.[1]
-
Isolation: Remove the methylene chloride solvent from the organic phase by evaporation to yield the final product, this compound.[1]
This protocol has been reported to yield approximately 26.6 g of the desired product with a purity of ≥99% as determined by liquid chromatography.[1]
Biological Significance and Potential Applications
While specific biological data for this compound is not extensively documented in publicly available literature, its core structure, 7-azaindole, is a well-established pharmacophore in drug discovery.[2][3][4] Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant potential in targeting various signaling pathways implicated in diseases such as cancer.
Notably, compounds sharing the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).[5][6][7] The abnormal activation of the FGFR signaling pathway is a key factor in the development of various tumors, making FGFRs an attractive target for cancer therapy.[5][6]
The 5-bromo substitution on the pyrrolo[2,3-b]pyridine ring provides a strategic point for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening against various biological targets.
Visualizing a Potential Mechanism of Action and Synthesis Workflow
To illustrate the potential role of 7-azaindole derivatives in drug discovery and the synthesis of the title compound, the following diagrams are provided.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic compound in medicinal chemistry. As a derivative of 7-azaindoline, it is considered an important pharmacophore[1]. This document details established synthesis methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in drug discovery and development.
Core Synthetic Strategies
The synthesis of this compound can be approached through two primary pathways:
-
Direct Bromination: This pathway involves the direct bromination of the saturated heterocyclic core, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindoline).
-
Reduction of a Brominated Precursor: This two-step approach first involves the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), which is then reduced to the desired dihydro compound.
This guide will elaborate on both pathways, presenting detailed experimental procedures and associated data.
Pathway 1: Direct Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This method provides a direct route to the target compound through the bromination of 7-azaindoline.
Reaction Scheme
Experimental Protocol
A detailed experimental protocol for the direct bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is outlined below[2]:
-
Reaction Setup: To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly to form reaction mixture C.[2]
-
Addition of Oxidant: Maintain the temperature of reaction mixture C between 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise to yield mixture D.[2]
-
Quenching and Extraction: Neutralize mixture D by adding 60 g of a saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears. Perform a liquid-liquid extraction to separate the organic phase (E) from the aqueous phase (F).[2]
-
Washing: Wash the organic phase E with 200 g of water.[2]
-
Solvent Removal and Product Isolation: Recover the dichloromethane solvent from the washed organic phase to obtain the final product, this compound.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | [2] |
| Product | This compound | [2] |
| Yield | 95.6% | [2] |
| Purity (by LC) | ≥99% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the direct bromination of 7-azaindoline.
Pathway 2: Reduction of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This alternative pathway involves the synthesis of 5-bromo-7-azaindole, followed by its reduction to the target dihydro compound.
Step 2a: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
A common method for synthesizing 5-bromo-7-azaindole begins with 7-azaindole and proceeds through a dihydro-sulfonate intermediate[3].
The following protocol is adapted from a patented method[3]:
-
Formation of Sulfonate Adduct: In a 100L reaction vessel, add 5 kg of 7-azaindole and 10 kg of ethanol. Add a solution of 10 kg sodium bisulfite in 40 kg of water at room temperature and react for 24 hours. The aqueous layer containing the dihydro-7-azaindole-2-sodium sulfonate is used directly in the next step.[3]
-
Bromination: Control the temperature of the aqueous solution from the previous step to 10-15°C. Slowly add bromine, maintaining the temperature, until the reaction is complete (monitored by HPLC).[3] After the reaction, add a 10% sodium bisulfite solution to quench any remaining bromine.[3]
-
Elimination and Isolation: To the solution containing dihydro-5-bromo-7-azaindole-2-sodium sulfonate, add 2.5 kg of sodium hydroxide and react at room temperature for 2 hours.[3] Filter the resulting grey solid, wash, and dry to obtain the crude product.[3]
-
Purification: Recrystallize the crude product from toluene with activated carbon to yield the pure 5-bromo-7-azaindole.[3]
| Parameter | Value | Reference |
| Starting Material | 7-azaindole | [3] |
| Product | 5-bromo-7-azaindole | [3] |
| Overall Yield | 82.7% | [3] |
| Purity (by HPLC) | 99.7% | [3] |
Step 2b: Reduction of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The final step is the reduction of the brominated 7-azaindole to the corresponding 7-azaindoline. This can be achieved through catalytic hydrogenation. A general procedure for the hydrogenation of 7-azaindole is adapted here for the bromo-derivative[4].
The following is a representative protocol for the reduction[4]:
-
Reaction Setup: In a pressure reactor, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, Raney nickel catalyst, and ethanol as the solvent.[4]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 4 MPa. Heat the reaction mixture to 95°C and stir for 12 hours.[4]
-
Workup: After cooling and venting the reactor, filter the reaction mixture to remove the Raney nickel catalyst. Wash the filter cake with ethanol.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.
Quantitative data for the reduction of the specific 5-bromo derivative is not explicitly provided in the search results, but the hydrogenation of the parent 7-azaindole is a high-yield process.
Synthesis Pathway Diagram
Caption: Multi-step synthesis via a 5-bromo-7-azaindole intermediate.
References
The Discovery and Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold serves as a valuable intermediate for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and, primarily, the synthetic methodologies for preparing this compound. It includes detailed experimental protocols, tabulated quantitative data for easy comparison of different synthetic routes, and visualizations of the synthetic workflows. The potential biological significance of the broader 1H-pyrrolo[2,3-b]pyridine scaffold is also discussed, highlighting its role in the development of kinase inhibitors.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in numerous compounds with diverse biological activities. The introduction of a bromine atom at the 5-position provides a crucial handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug development programs. The dihydro version, this compound, offers a more three-dimensional structure, which can be advantageous for targeting certain protein binding sites.
This document details the synthetic routes for obtaining this compound, providing practical and in-depth experimental procedures.
Synthetic Methodologies
The preparation of this compound can be achieved through various synthetic strategies. The most common approach involves the bromination of the parent compound, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Direct Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
A straightforward and high-yielding method for the synthesis of this compound is the direct bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine using a source of electrophilic bromine.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows[1][2]:
-
Reaction Setup: To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly to obtain a suspension.
-
Bromination: Control the temperature of the reaction mixture at 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise. The hydrogen peroxide reacts with hydrobromic acid to form bromine in situ.
-
Quenching: After the addition is complete, neutralize the reaction mixture by adding 60 g of a saturated aqueous sodium bisulfite solution until the red color of bromine disappears completely.
-
Work-up: Perform a liquid-liquid extraction to separate the organic and aqueous phases. Wash the organic phase with 200 g of water.
-
Isolation: Recover the methylene chloride solvent from the organic phase by evaporation under reduced pressure to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | [1][2] |
| Reagents | 48% Hydrobromic acid, 20% Hydrogen peroxide | [1][2] |
| Solvent | Methylene chloride | [1][2] |
| Reaction Temperature | 25-30°C | [1][2] |
| Yield | 95.6% | [1][2] |
| Purity (by LC) | ≥99% | [1][2] |
| Product CAS Number | 115170-40-6 | [1][2] |
| Molecular Formula | C₇H₇BrN₂ | [1] |
| Molecular Weight | 199.05 g/mol | [1] |
Synthetic Workflow:
Caption: Synthetic workflow for the direct bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Related Synthesis: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)
While the focus is on the dihydro derivative, it is pertinent to mention the synthesis of the aromatic counterpart, 5-bromo-1H-pyrrolo[2,3-b]pyridine, as it is a closely related and important intermediate. Several methods for its synthesis have been reported.
Multi-step Synthesis from 2-Amino-3-methyl-5-bromopyridine
One reported method involves a multi-step synthesis starting from 2-amino-3-methyl-5-bromopyridine.[3][4]
Reaction Steps:
-
Oxidation: 2-amino-3-methyl-5-bromopyridine is oxidized using Caro's acid (a mixture of hydrogen peroxide and sulfuric acid) to yield 2-nitro-3-methyl-5-bromopyridine.[3][4]
-
Intermediate Formation: The product from the first step is then reacted with tetrahydropyrrole and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]
-
Reduction and Cyclization: The resulting intermediate undergoes reduction and ring closure, for example, using a Raney nickel/hydrazine hydrate system, to form 5-bromo-7-azaindole.[4]
Quantitative Data for Oxidation Step:
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-methyl-5-bromopyridine | [4] |
| Reagent | Caro's acid (H₂O₂ + H₂SO₄) | [4] |
| Product | 2-nitro-3-methyl-5-bromopyridine | [4] |
| Yield | 78% | [4] |
| Purity (by HPLC) | 98.3% | [4] |
Synthesis from 7-Azaindole
Another approach starts with 7-azaindole and proceeds through a dihydro-sulfonate intermediate.[5]
Reaction Steps:
-
Sulfonation: 7-azaindole is reacted with sodium hydrogen sulfite to generate dihydro-7-azaindole-2-sodium sulfonate.[5]
-
Bromination: The sulfonate intermediate is then brominated to yield dihydro-5-bromo-7-azaindole-2-sodium sulfonate.[5]
-
Elimination: The sodium sulfonate group is removed under alkaline conditions to afford 5-bromo-7-azaindole.[5]
Quantitative Data for Overall Process:
| Parameter | Value | Reference |
| Starting Material | 7-azaindole | [5] |
| Final Product | 5-bromo-7-azaindole | [5] |
| Overall Yield | 82.7% | [5] |
| Purity (by HPLC) | 99.7% | [5] |
Biological Significance and Potential Applications
While specific biological data for this compound is not extensively reported in the public domain, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has shown significant therapeutic potential.
Derivatives of this scaffold are known to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Abnormal activation of these pathways is a hallmark of many cancers.
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
The 1H-pyrrolo[2,3-b]pyridine core has been identified as a key pharmacophore in the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family.[6][7] Abnormal FGFR signaling is implicated in the progression of various cancers, including breast, lung, and bladder cancer.[6][7] Inhibitors based on this scaffold can block the downstream signaling cascades, thereby inhibiting cancer cell proliferation, migration, and inducing apoptosis.[6][7]
Signaling Pathway Context:
Caption: Potential inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
This compound is a synthetically accessible and valuable building block for the development of novel therapeutics. The direct bromination of its parent dihydro-azaindole provides an efficient and high-yielding route to this compound. The broader 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated significant potential, particularly in the realm of kinase inhibition for cancer therapy. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working on the synthesis and application of this important class of compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 115170-40-6 [chemicalbook.com]
- 3. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the heterocyclic compound 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 115170-40-6). Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. These predictions are derived from the analysis of the closely related aromatic analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their own analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine and fundamental principles of spectroscopy. The hydrogenation of the pyrrole ring is expected to induce significant upfield shifts in the NMR spectra for the protons and carbons at positions 2 and 3, and introduce characteristic aliphatic C-H stretches in the IR spectrum.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2 | 3.0 - 3.5 | Triplet | 7 - 9 | Aliphatic CH₂ adjacent to another CH₂. |
| H-3 | 3.8 - 4.3 | Triplet | 7 - 9 | Aliphatic CH₂ adjacent to aromatic ring and CH₂. |
| NH (Pyrrole) | 5.0 - 6.5 | Broad Singlet | - | Exchangeable proton. |
| H-4 | 7.8 - 8.2 | Doublet | 2 - 3 | Aromatic proton ortho to bromine. |
| H-6 | 8.1 - 8.5 | Doublet | 2 - 3 | Aromatic proton para to bromine. |
Prediction basis: The chemical shifts for the aromatic protons (H-4 and H-6) are expected to be similar to those in the non-dihydro analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The protons on the saturated pyrrolidine ring (H-2 and H-3) are predicted to be in the aliphatic region, with splitting patterns corresponding to their neighboring protons.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 25 - 35 | Aliphatic carbon. |
| C-3 | 45 - 55 | Aliphatic carbon adjacent to the aromatic ring. |
| C-3a | 120 - 130 | Aromatic quaternary carbon. |
| C-4 | 130 - 135 | Aromatic carbon. |
| C-5 | 110 - 115 | Aromatic carbon bearing bromine. |
| C-6 | 140 - 145 | Aromatic carbon. |
| C-7a | 145 - 150 | Aromatic quaternary carbon. |
Prediction basis: Similar to the ¹H NMR, the aromatic carbon shifts are expected to be comparable to the non-dihydro analogue. The key difference will be the presence of two aliphatic carbon signals (C-2 and C-3) at a much higher field (lower ppm) compared to the sp² hybridized carbons in the pyrrole ring of the aromatic counterpart.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 199/201 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |
| 170/172 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the dihydropyrrole ring. |
| 120 | [M - Br]⁺ | Loss of a bromine radical. |
| 93 | [C₆H₅N₂]⁺ | Fragment corresponding to the pyridine ring with an attached amino group after fragmentation of the pyrrolidine ring. |
Prediction basis: The molecular ion peak will be the most informative, showing the isotopic signature of bromine. Fragmentation is likely to occur at the weaker bonds of the saturated pyrrolidine ring, leading to the loss of small aliphatic fragments. The loss of the bromine atom is also a probable fragmentation pathway.
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3400 | N-H | Stretching |
| 2850 - 3000 | C-H (aliphatic) | Stretching |
| 3000 - 3100 | C-H (aromatic) | Stretching |
| 1580 - 1610 | C=C (aromatic) | Stretching |
| 1450 - 1500 | C=N (aromatic) | Stretching |
| 1000 - 1100 | C-N | Stretching |
| 500 - 600 | C-Br | Stretching |
Prediction basis: The IR spectrum is expected to show characteristic peaks for N-H stretching, aromatic C-H stretching, and aromatic C=C and C=N stretching. The most significant difference from its aromatic counterpart will be the presence of strong aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) can be used. For non-volatile solids, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. ESI and APCI are softer ionization techniques often used in LC-MS that typically keep the molecular ion intact.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. The molecular ion peak and the fragmentation pattern are then analyzed to confirm the molecular weight and elucidate the structure of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
For Solids (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
For Solutions: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell with windows made of a material transparent to IR radiation (e.g., NaCl, KBr).
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
The Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions with various biological targets have made it a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the biological significance of the pyrrolo[2,3-b]pyridine core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
A Versatile Hinge-Binding Motif in Kinase Inhibition
The 7-azaindole scaffold is structurally analogous to the purine core of adenosine triphosphate (ATP), the primary energy currency of the cell and the natural substrate for kinases.[1] This structural mimicry allows pyrrolo[2,3-b]pyridine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their catalytic activity. The nitrogen atom at the 7-position and the pyrrole nitrogen are crucial for forming bidentate hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for potent and selective inhibition.[2] This versatile binding mode has been exploited to develop inhibitors for a wide array of kinases implicated in cancer and other diseases.
Numerous drugs and clinical candidates have been developed incorporating the 7-azaindole core, targeting a variety of protein kinases. These compounds have demonstrated significant therapeutic potential, particularly in the treatment of cancers driven by specific kinase mutations.
Key Therapeutic Agents and Preclinical Candidates
The versatility of the pyrrolo[2,3-b]pyridine scaffold is evident in the diverse range of kinases it has been shown to inhibit. Several compounds have advanced to clinical use or are in late-stage development, underscoring the therapeutic importance of this core structure.
Vemurafenib: A Paradigm of Targeted Cancer Therapy
Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutant kinase, a driver mutation in approximately 50% of melanomas.[3] Its approval marked a significant advancement in the personalized treatment of metastatic melanoma. Vemurafenib's mechanism of action involves the selective inhibition of the constitutively active BRAF V600E, leading to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and subsequent inhibition of tumor cell proliferation and survival.
Fedratinib: A Selective JAK2 Inhibitor for Myelofibrosis
Fedratinib (Inrebic®) is a selective inhibitor of Janus Kinase 2 (JAK2), a key mediator of cytokine signaling involved in hematopoiesis and immune responses.[4] It is approved for the treatment of myelofibrosis, a rare bone marrow cancer. Fedratinib's inhibition of JAK2 effectively suppresses the downstream STAT signaling pathway, reducing the symptoms and splenomegaly associated with the disease.
A Broad Spectrum of Kinase Targets
Beyond BRAF and JAK2, the pyrrolo[2,3-b]pyridine core has been successfully utilized to develop inhibitors against a multitude of other clinically relevant kinases. These include Bruton's tyrosine kinase (BTK), Traf2- and NCK-interacting kinase (TNIK), Focal Adhesion Kinase (FAK), Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 8 (CDK8), and Phosphoinositide 3-kinase (PI3K).[5][6] This broad applicability highlights the remarkable adaptability of the 7-azaindole scaffold in targeting diverse kinase active sites.
Quantitative Analysis of Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-b]pyridine-based compounds against various kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib | BRAF V600E | 31 | [3] |
| Vemurafenib | Wild-Type BRAF | 100 | [3] |
| Fedratinib | JAK2 | 3 | [4] |
| Compound 6 | CDK8 | 51.3 | [6] |
| Compound 22 | CDK8 | 48.6 | [7] |
| Compound 41 | GSK-3β | 0.22 | [8] |
| Compound 46 | GSK-3β | 0.26 | [8] |
| Compound 54 | GSK-3β | 0.24 | [8] |
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Various Kinases.
| Compound | PI3K Isoform | IC50 (nM) | Reference |
| B13 | PI3Kγ | 0.5 | [5] |
| B14 | PI3Kγ | 0.8 | [5] |
| C1 | PI3Kγ | 0.6 | [5] |
| C2 | PI3Kγ | 0.7 | [5] |
| 28 | PI3Kγ | 40 (cellular) | [9] |
Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against PI3K Isoforms.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by pyrrolo[2,3-b]pyridine-based inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[2,3-b]pyridine derivatives.
Synthesis of Vemurafenib (A Representative Protocol)
The synthesis of Vemurafenib can be achieved through a multi-step process. A common route involves the coupling of a 7-azaindole core with a substituted phenyl ring.[10][11]
Step 1: Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. 5-bromo-1H-pyrrolo[2,3-b]pyridine is subjected to a Vilsmeier-Haack reaction using a formylating agent such as phosphoryl chloride and dimethylformamide to introduce a formyl group at the 3-position of the azaindole ring.
Step 2: Preparation of the amine component. N-(2,4-Difluoro-3-(propylsulfonamido)phenyl)propan-1-sulfonamide is treated with a base, such as sodium hydroxide, to selectively cleave one of the propanesulfonyl groups, yielding N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide.[10]
Step 3: Coupling and final product formation. The resulting aldehyde from Step 1 and the amine from Step 2 are coupled through various methods, such as reductive amination or other cross-coupling reactions, to form the final Vemurafenib product.[11]
Synthesis of Fedratinib (A Representative Protocol)
The synthesis of Fedratinib involves the construction of the central diaminopyrimidine core and subsequent functionalization.[12][13]
Step 1: Synthesis of the pyrimidine core. A key intermediate is the substituted diaminopyrimidine, which can be synthesized through various heterocyclic chemistry routes.
Step 2: Buchwald-Hartwig amination. The pyrimidine core is then coupled with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline and N-(tert-butyl)-3-aminobenzenesulfonamide through sequential Buchwald-Hartwig amination reactions to form the final Fedratinib structure.
In Vitro Kinase Inhibition Assay (BRAF V600E)
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against BRAF V600E.[3][14]
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as substrate
-
ATP
-
Test compound (e.g., Vemurafenib)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the BRAF V600E enzyme solution to each well and incubate at room temperature for 15-30 minutes to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of MEK1 substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit. Incubate for 40 minutes at room temperature.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a test compound on the viability of cancer cells.[15][16][17][18]
Materials:
-
Cancer cell line (e.g., A375 melanoma cells for BRAF inhibitors)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition:
-
Remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The pyrrolo[2,3-b]pyridine core continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its ability to effectively mimic the purine structure of ATP and engage in key hydrogen bonding interactions within the kinase hinge region has led to the successful development of numerous potent and selective kinase inhibitors. The examples of Vemurafenib and Fedratinib, along with a pipeline of other clinical and preclinical candidates, solidify the importance of the 7-azaindole framework in modern medicinal chemistry. Future research will undoubtedly continue to leverage the unique properties of this privileged scaffold to address unmet medical needs across a range of diseases.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
Potential Research Areas for 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a dihydro derivative of 5-bromo-7-azaindole, is a versatile heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a bromine atom, provide a reactive handle for a variety of chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. The pyrrolo[2,3-b]pyridine core is a known bioisostere of indole and purine systems, enabling it to interact with a wide range of biological targets, most notably protein kinases. This technical guide outlines potential research avenues for this compound, focusing on its application in the development of potent and selective kinase inhibitors and other therapeutic agents.
Core Research Areas
The primary research focus for this compound lies in its utility as a key intermediate for the synthesis of biologically active molecules. The dihydro-pyrrolo[2,3-b]pyridine core can be readily oxidized to the corresponding aromatic pyrrolo[2,3-b]pyridine system, which is a privileged scaffold in kinase inhibitor design. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Key therapeutic areas where derivatives of this scaffold have shown promise include:
-
Oncology: Targeting various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
Inflammatory Diseases: Modulating the activity of kinases and other enzymes that play a central role in the inflammatory cascade.
-
Neurodegenerative Diseases: Investigating the role of specific kinases in the pathogenesis of neurodegenerative disorders.
Key Biological Targets and Derivative Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold, accessible from this compound, has been successfully employed to develop inhibitors for several important kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3.[1][2]
Quantitative Data: FGFR Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Cellular Activity | Reference |
| 4h | FGFR1 | 7 | Inhibited 4T1 breast cancer cell proliferation and induced apoptosis. | [1] |
| FGFR2 | 9 | [1] | ||
| FGFR3 | 25 | [1] | ||
| FGFR4 | 712 | [1] |
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a target for inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors.[3]
Quantitative Data: PDE4B Inhibitory Activity
| Compound Series | Target | IC50 Range (µM) | Key Findings | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 0.11 - 1.1 | Showed moderate to good inhibition against PDE4B. | [3] |
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a transcriptional regulator implicated in the progression of several cancers, including colorectal cancer. A derivative of 1H-pyrrolo[2,3-b]pyridine has been discovered as a potent type II CDK8 inhibitor.[4][5]
Quantitative Data: CDK8 Inhibitory Activity
| Compound ID | Target | IC50 (nM) | In Vivo Activity | Reference |
| 22 | CDK8 | 48.6 | Significantly inhibited tumor growth in xenografts of colorectal cancer. | [4][5] |
Janus Kinase 3 (JAK3) Inhibitors
JAK3 plays a crucial role in immune cell signaling, making it an attractive target for autoimmune diseases and organ transplant rejection. 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as immunomodulators targeting JAK3.[6]
Quantitative Data: JAK3 Inhibitory Activity
| Compound Series | Target | Key Findings | Reference |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK3 | Introduction of a carbamoyl group at C5 and a cyclohexylamino group at C4 led to a large increase in JAK3 inhibitory activity. | [6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Protocol:
-
To a solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., dichloromethane), add hydrobromic acid.
-
Cool the reaction mixture and slowly add a solution of hydrogen peroxide.
-
Stir the reaction at a controlled temperature (e.g., 25-30°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield this compound.[7]
General Procedure for Suzuki Coupling
The bromine atom at the 5-position serves as a handle for introducing various aryl or heteroaryl groups via Suzuki coupling.
Protocol:
-
In a reaction vessel, combine 5-Bromo-1H-pyrrolo[2,3-b]pyridine (obtained after oxidation of the dihydro precursor), the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).
-
Add a suitable solvent system (e.g., dioxane/water or DME).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours until the reaction is complete.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a general protocol for determining the in vitro potency of synthesized compounds against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
Protocol (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of the kinase in kinase buffer.
-
Prepare a solution of the substrate (peptide or protein) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (for controls).
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Incubate at room temperature for a specified time (e.g., 40 minutes).
-
Add a detection reagent that converts the generated ADP back to ATP and contains luciferase/luciferin to produce a luminescent signal.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Simplified FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Overview of the JAK/STAT signaling pathway, highlighting the role of JAK3 as a therapeutic target.
Experimental and Logical Workflows
Caption: General synthetic workflow for generating diverse libraries from the core scaffold.
Caption: Logical progression of a drug discovery program utilizing the title compound.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of novel therapeutics, particularly kinase inhibitors. The established synthetic routes, coupled with the proven biological activity of its derivatives, provide a solid foundation for further research. Future investigations could focus on:
-
Expansion of the Target Space: Exploring the potential of the pyrrolo[2,3-b]pyridine scaffold to inhibit other kinase families or different classes of enzymes.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, potentially leading to increased potency and duration of action.
-
Exploration of Novel Chemical Transformations: Investigating new methodologies for the functionalization of the pyrrolo[2,3-b]pyridine core to access novel chemical space.
The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapies for a range of human diseases.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: An Essential Intermediate for Pharmaceutical Research
Application Note: 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-7-azaindoline, is a crucial heterocyclic building block in the development of novel therapeutics. Its structure is a key component in a variety of biologically active molecules, including inhibitors of kinases and other enzymes implicated in oncological and inflammatory diseases. The controlled synthesis of this intermediate with high purity and yield is therefore of significant interest to researchers in medicinal chemistry and drug development. This document outlines a detailed protocol for the regioselective bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Key Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives are integral to the design of numerous targeted therapies.[1][2][3] Specifically, the bromo-substituted version of this core structure serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the chemical space and optimize pharmacological properties. For instance, 5-bromo-7-azaindole is a key intermediate in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[4] The structural motif is also found in inhibitors of other significant targets like the fibroblast growth factor receptor (FGFR).[1][2]
Experimental Protocol: Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This protocol describes the synthesis of this compound from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine using hydrobromic acid and hydrogen peroxide in a biphasic system.
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
48% Hydrobromic acid (HBr)
-
20% Hydrogen peroxide (H₂O₂) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water (H₂O)
-
Reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of dichloromethane. Stir the mixture thoroughly to ensure proper mixing.[5][6]
-
Bromination: Maintain the temperature of the reaction mixture between 25-30°C. Slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise to the reaction mixture.[5][6]
-
Quenching: After the addition of hydrogen peroxide is complete, continue stirring and then add 60 g of a saturated aqueous sodium bisulfite solution to neutralize any unreacted bromine. The addition should continue until the red color of the reaction solution disappears completely.[5][6]
-
Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase.[5][6]
-
Washing: Wash the collected organic phase with 200 g of water to remove any remaining water-soluble impurities.[5][6]
-
Isolation: Remove the dichloromethane solvent from the organic phase using a rotary evaporator to yield the final product, this compound.[5][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | [5][6] |
| Amount of Starting Material | 16.8 g (0.14 mol) | [5][6] |
| Brominating Agent | HBr (48%) and H₂O₂ (20%) | [5][6] |
| Solvent | Dichloromethane | [5][6] |
| Reaction Temperature | 25-30°C | [5][6] |
| Product | This compound | [5][6] |
| Yield | 26.6 g (95.6%) | [5][6] |
| Purity (by liquid chromatography) | ≥99% | [5][6] |
Experimental Workflow
Caption: Synthetic workflow for the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 115170-40-6 [chemicalbook.com]
Application Notes and Protocols: Regioselective Bromination of 7-Azaindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the regioselective bromination of 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) to yield 5-bromo-7-azaindoline. This key intermediate is valuable in the synthesis of various pharmacologically active compounds. The presented protocol is based on established synthetic methods, offering high yield and purity.
Introduction
7-Azaindoline and its derivatives are important scaffolds in medicinal chemistry. The introduction of a bromine atom at the 5-position of the 7-azaindoline ring system provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of molecules for drug discovery programs. Direct bromination of the aromatic 7-azaindole can be challenging and may lead to a mixture of products. A more controlled and regioselective approach involves the bromination of the saturated 7-azaindoline ring. This application note details a robust protocol for this transformation.
Data Presentation
The following table summarizes the quantitative data for the described experimental protocol for the synthesis of 5-bromo-7-azaindoline.
| Parameter | Value |
| Starting Material | 7-Azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) |
| Brominating Agent | Hydrogen Bromide and Hydrogen Peroxide |
| Solvent | Dichloromethane |
| Reaction Temperature | 25-30°C |
| Product | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
| Yield | 95.6%[1] |
| Purity (by LC) | ≥99%[1] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the bromination of 7-azaindoline.
Caption: Experimental workflow for the synthesis of 5-bromo-7-azaindoline.
Experimental Protocol
This protocol describes the synthesis of this compound.
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline)
-
48% Hydrobromic acid (HBr)
-
20% Hydrogen peroxide solution (H2O2)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bisulfite solution (NaHSO3)
-
Water (H2O)
-
Reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly.[1]
-
Bromination: Maintain the temperature of the reaction mixture between 25-30°C and slowly add 20.20 g of 20% hydrogen peroxide solution dropwise.[1]
-
Quenching and Work-up: After the addition is complete, neutralize the resulting mixture by adding 60 g of saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears. Transfer the mixture to a separatory funnel and allow the layers to separate.[1]
-
Extraction and Washing: Collect the organic phase and wash it with 200 g of water.[1]
-
Product Isolation: Recover the dichloromethane solvent from the organic phase by distillation to obtain 26.6 g of this compound.[1]
Characterization:
The final product can be characterized by standard analytical techniques such as Liquid Chromatography (LC) to confirm its purity. The expected yield is approximately 95.6% with a purity of ≥99%.[1]
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Hydrobromic acid and hydrogen peroxide are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of a wide array of arylamines. The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindoline, is a key heterocyclic scaffold found in numerous biologically active molecules. The functionalization of this core, particularly at the 5-position, is a critical strategy for modulating the pharmacological and physicochemical properties of these compounds.
These application notes provide a detailed guide for the Buchwald-Hartwig amination of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with a range of primary and secondary amines. The protocols and data presented are based on established procedures for the structurally similar 7-azaindole and 5-bromoindole systems and serve as a robust starting point for optimization.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a palladium catalyst.[1] Initially, an active Pd(0) species undergoes oxidative addition into the aryl bromide bond of the this compound. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the 5-amino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine product and regenerating the active Pd(0) catalyst, thus completing the cycle. The selection of the palladium source, ligand, and base is crucial for the success and efficiency of the reaction and is dependent on the specific amine coupling partner.[1] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[1]
Data Presentation: Reaction Parameters and Yields
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of reaction parameters. The following tables summarize typical reaction conditions for the amination of structurally related 5-bromoindoles and halo-7-azaindoles, which can be adapted for this compound.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 80-90 |
| n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 75-85 |
| Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 90-98 |
| Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 85-95 |
| N-Methylpiperazine | Pd(OAc)₂ (1) | RuPhos (2) | LiHMDS (2.4) | THF | 65 | 0.5-2 | 90-96 |
| Di-n-butylamine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | NaOtBu (1.4) | Toluene | 100 | 18 | 60-75 |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be chosen based on the amine coupling partner as indicated in the tables above and may require optimization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the base. Then, add the anhydrous solvent via syringe. Finally, add the amine (1.2-2.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Heat the mixture to the desired temperature (e.g., 65-110 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Maintain the reaction at this temperature with vigorous stirring for the specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong base such as NaOtBu or LiHMDS was used, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). For weaker bases, dilution with an organic solvent may be sufficient. Transfer the mixture to a separatory funnel and add water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-amino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as a Versatile Scaffold for Potent FGFR Inhibitors
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bicyclic Heterocycles as FGFR Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the NMR Characterization of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below cover sample preparation, data acquisition, and spectral analysis.
Introduction
This compound, also known as 5-Bromo-7-azaindoline, is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural elucidation and purity assessment are critical for ensuring the quality and reliability of subsequent research and development. NMR spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules. This document provides expected ¹H and ¹³C NMR data and detailed experimental protocols.
Chemical Structure
Figure 1. Chemical structure of this compound.
Predicted and Reported NMR Spectral Data
The following tables summarize the reported ¹H NMR spectral data and predicted ¹³C NMR chemical shifts for this compound. The ¹H NMR data is based on a patent report, and the ¹³C NMR data is predicted based on the analysis of its aromatic analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and related heterocyclic systems.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.81 | ddt, J = 5.3, 1.3, 1.1 Hz | 1H | H-6 |
| 7.23 | dq, J = 7.0, 1.3 Hz | 1H | H-4 |
| 6.49 | dd, J = 7.0, 5.3 Hz | 1H | Aromatic Proton |
| 4.52 | bs | 1H | N-H |
| 3.60 | t, J = 8.4 Hz | 2H | C3-H₂ |
| 3.05 | t, J = 8.4 Hz | 2H | C2-H₂ |
Note: The assignment of aromatic protons may vary. Further 2D NMR experiments are recommended for unambiguous assignment.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-7a |
| ~145 | C-6 |
| ~125 | C-4 |
| ~115 | C-5 |
| ~110 | C-3a |
| ~45 | C-3 |
| ~28 | C-2 |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocols
I. NMR Sample Preparation
High-quality NMR spectra depend on proper sample preparation. The following is a standard protocol for preparing a sample of this compound for NMR analysis.[1][2][3][4]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently swirl the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution through the plug into a clean NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30 on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 0 to 160 ppm
Data Analysis and Interpretation
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended for the complete and unambiguous assignment of all proton and carbon signals.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the aliphatic and aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for NMR characterization and the logical relationship of different NMR experiments for structural elucidation.
Caption: General workflow for NMR characterization.
Caption: Logic of NMR experiments for structure elucidation.
Conclusion
This document provides a comprehensive guide for the NMR characterization of this compound. Adherence to these protocols will enable researchers to obtain high-quality NMR data, leading to accurate structural confirmation and purity assessment, which are essential for advancing drug discovery and development programs. It is highly recommended to perform a full suite of 2D NMR experiments for the definitive assignment of all proton and carbon signals.
References
Application Note: Mass Spectrometry Analysis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound featuring a brominated aza-indoline scaffold, represents a core structural motif in numerous pharmacologically active molecules. Its derivatives are explored in drug discovery for their potential as kinase inhibitors and other therapeutic agents. Accurate and reliable analytical methods for the characterization and quantification of this compound and its analogues are crucial for advancing drug development programs. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties and Expected Mass Spectrometry Data
A thorough understanding of the analyte's properties is fundamental to method development. The key physicochemical and predicted mass spectrometric data for this compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight (Avg.) | 199.05 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 197.97926 Da | --INVALID-LINK-- |
| Predicted [M+H]⁺ (⁷⁹Br) | 198.9870 Da | N/A |
| Predicted [M+H]⁺ (⁸¹Br) | 200.9850 Da | N/A |
| Key Predicted Fragment Ions (m/z) | 119.0597 (loss of HBr), 92.0494 (subsequent loss of HCN) | N/A |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices or instrumentation.
Sample Preparation
For accurate quantification, especially in biological matrices, a robust sample preparation procedure is essential to remove interfering substances.[1]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition.
-
Sample Pre-treatment (for biological matrices like plasma):
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Liquid Chromatography (LC)
A reversed-phase chromatographic method is suitable for the separation of this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
A triple quadrupole or a high-resolution mass spectrometer can be used for detection and quantification.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 150 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is recommended for quantification.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 198.9870 (⁷⁹Br) | 119.0597 | Loss of HBr |
| 200.9850 (⁸¹Br) | 119.0597 | Loss of HBr |
| 198.9870 (⁷⁹Br) | 92.0494 | Loss of HBr and HCN |
| 200.9850 (⁸¹Br) | 92.0494 | Loss of HBr and HCN |
Expected Fragmentation Pathway
The collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ is expected to follow characteristic fragmentation pathways for brominated heterocyclic compounds. The presence of the bromine atom with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.
The primary fragmentation is anticipated to be the loss of a hydrogen bromide (HBr) molecule, a common fragmentation pathway for brominated compounds. This would result in a fragment ion at m/z 119.0597. Subsequent fragmentation of this ion could involve the loss of a hydrogen cyanide (HCN) molecule, which is characteristic of the fragmentation of indole and related nitrogen-containing heterocyclic rings, leading to a fragment at m/z 92.0494.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The outlined LC-MS/MS method offers the sensitivity and selectivity required for the reliable quantification of this compound in various matrices, which is essential for its application in drug development and research. The predicted fragmentation pathway serves as a valuable guide for the structural confirmation of this and structurally related molecules.
References
Purification of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below describe two common and effective purification techniques: recrystallization and column chromatography.
Introduction
This compound, also known as 5-bromo-7-azaindoline, is a heterocyclic building block of significant interest in medicinal chemistry. Achieving high purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the reliability of biological data. This guide provides practical and detailed methodologies for its purification.
Data Presentation: Purification Parameters
The following tables summarize the key parameters for the purification of this compound and its closely related analogue, 5-bromo-7-azaindole. This data is compiled from various sources and provides a comparative overview to guide the selection of an appropriate purification strategy.
Table 1: Recrystallization Parameters for 5-Bromo-7-azaindole
| Parameter | Recommended Specification | Rationale | Purity Achieved |
| Solvent | Toluene | Good solubility at high temperatures and poor solubility at low temperatures for the related 5-bromo-7-azaindole, suggesting suitability for the target compound. | 99.3-99.7%[1] |
| Decolorizing Agent | Activated Carbon (GAC) | Removes colored impurities.[1] | - |
| Procedure | Reflux, hot filtration, cooling | Standard recrystallization procedure to ensure the removal of insoluble impurities and efficient crystallization of the pure product.[1] | - |
Table 2: Column Chromatography Parameters for Substituted 7-Azaindoles
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Dichloromethane/Methanol with 5% Ammonium Hydroxide (e.g., 95:5 to 80:20 v/v) | A polar solvent system suitable for eluting the moderately polar target compound. The addition of a basic modifier like ammonium hydroxide is crucial to prevent peak tailing of the basic amine on the acidic silica gel.[2] |
| Gradient | Isocratic or Step-Gradient | An isocratic elution can be effective if the impurities have significantly different polarities. A step-gradient may be necessary for more complex mixtures. |
| TLC Analysis (Rf value) | ~0.3 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates good separation and a reasonable elution volume on the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a method used for the purification of the structurally similar compound 5-bromo-7-azaindole and is expected to be effective for this compound.[1]
Materials:
-
Crude this compound
-
Toluene
-
Activated Carbon
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of toluene to dissolve the compound upon heating.
-
Heating: Gently heat the mixture on a heating mantle with stirring until the solid is completely dissolved.
-
Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should start to crystallize.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general method for the purification of basic nitrogen-containing heterocyclic compounds on silica gel.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH4OH) solution (e.g., 28-30%)
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Preparation: Prepare the mobile phase by mixing dichloromethane and methanol in a desired ratio (e.g., 95:5 v/v). Add ammonium hydroxide to the methanol portion to make a 5% solution before mixing with dichloromethane.
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material with different solvent mixtures. The ideal eluent should give an Rf value of approximately 0.3 for the desired compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the prepared mobile phase.
-
Maintain a constant flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and effective starting material is 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindoline). Alternative routes might involve the synthesis from 7-azaindole, though this can be more costly and result in lower overall yields.[1][2]
Q2: What is a typical yield for the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine?
A2: With an optimized protocol, yields can be quite high. For instance, a method using hydrobromic acid and hydrogen peroxide in dichloromethane has been reported to achieve a yield of 95.6% with product purity of ≥99%.[3]
Q3: What are the key safety precautions to take during this synthesis?
A3: It is crucial to work in a well-ventilated fume hood, especially during bromination and nitration steps.[4] Bromine is corrosive and toxic, and reactions involving strong acids and oxidizing agents should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Q4: How can I purify the crude this compound?
A4: Purification can often be achieved through a series of aqueous washes. After the reaction, neutralizing the mixture and performing partitioning between an organic solvent (like dichloromethane) and water is a common first step.[3] Washing the organic phase with water or a saturated sodium bisulfite solution can help remove unreacted reagents and byproducts.[3] For higher purity, column chromatography or recrystallization may be necessary.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred vigorously to ensure proper mixing of reagents.[3]- Check the quality and concentration of reagents, especially the hydrogen peroxide solution. |
| Degradation of Starting Material or Product | - Maintain the recommended reaction temperature. For the bromination with HBr/H₂O₂, a temperature of 25-30°C is suggested.[3]- Avoid exposing the reaction mixture to high heat or strong light. |
| Incorrect Stoichiometry | - Carefully measure and control the stoichiometry of the brominating agent. Excess bromine can lead to side reactions.[5] |
Formation of Impurities
| Potential Cause | Recommended Solution |
| Over-bromination (di- or poly-brominated products) | - Add the brominating agent (e.g., hydrogen peroxide solution) slowly and dropwise to maintain control over the reaction.[3][5]- Use the correct stoichiometry of the brominating agent.[5] |
| Formation of Oxidized Byproducts (e.g., oxindoles) | - After the reaction is complete, quench any remaining oxidizing agent. A saturated aqueous sodium bisulfite solution can be used until the color of the reaction solution disappears.[3] |
| Unreacted Starting Material | - Increase the reaction time and monitor via TLC until the starting material is consumed.- Ensure the reaction temperature is within the optimal range. |
Experimental Protocols
Protocol 1: Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This protocol is based on a high-yield synthesis method.[3]
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
48% Hydrobromic acid
-
Dichloromethane (CH₂Cl₂)
-
20% Hydrogen peroxide solution
-
Saturated aqueous sodium bisulfite solution
-
Water
Procedure:
-
In a reaction flask, combine 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (0.14 mol), 48% hydrobromic acid (0.143 mol), and 260 g of dichloromethane. Stir the mixture thoroughly.
-
Maintain the temperature of the reaction mixture between 25-30°C.
-
Slowly add 20.20 g of 20% hydrogen peroxide solution dropwise to the mixture.
-
After the addition is complete, continue stirring and monitor the reaction by TLC.
-
Once the reaction is complete, add 60 g of saturated aqueous sodium bisulfite solution to neutralize any excess oxidizing agent, continuing until the red color of the solution disappears completely.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Wash the organic phase with 200 g of water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane solvent under reduced pressure to obtain the final product, this compound.
Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | HBr, H₂O₂ | Dichloromethane | 25-30 | 95.6 | ≥99 | [3] |
| 7-azaindole (for 5-bromo-7-azaindole) | Raney Nickel, H₂, Toluensulfonic acid, Bromine, MnO₂ | Ethanol, Dichloromethane, Toluene | 95 (hydrogenation) | >74 | >99 | [2] |
Visual Guides
References
Common side products in the synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindoline).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and direct method is the electrophilic bromination of the starting material, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline). Another route involves the initial synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), followed by its reduction to the desired dihydro- pyrrolo[2,3-b]pyridine.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The primary side products in the direct bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine include:
-
Dibrominated compounds: Most commonly, 3,5-dibromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is formed due to over-bromination.
-
Regioisomeric monobrominated products: Bromination can sometimes occur at other positions on the pyrrolo-pyridine ring system.
-
Oxidized product: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) can be generated under harsh reaction conditions.
-
Unreacted starting material: Residual 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may remain if the reaction does not proceed to completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot, along with any side products, can be visualized under UV light or by using a suitable staining agent. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the recommended purification methods for the final product?
A4: Column chromatography on silica gel is the most common method for purifying this compound from its side products. A gradient elution system, typically with ethyl acetate and hexane, allows for the separation of the desired product from less polar impurities (like the starting material) and more polar impurities (like the dibrominated product). Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material. If necessary, extend the reaction time or slightly increase the molar equivalent of the brominating agent. |
| Product loss during work-up or purification. | Ensure proper pH adjustment during the aqueous work-up to minimize the product's solubility in the aqueous phase. Optimize the column chromatography conditions to achieve better separation and recovery. | |
| Presence of a significant amount of dibrominated side product | Excess of brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Add the brominating agent portion-wise and monitor the reaction progress to stop it once the starting material is consumed. |
| High reaction temperature. | Maintain a low and controlled reaction temperature, typically between 0 °C and room temperature, to improve the selectivity of the monobromination. | |
| Formation of the oxidized product (5-Bromo-1H-pyrrolo[2,3-b]pyridine) | Use of a strong oxidizing brominating agent or harsh reaction conditions. | Employ milder brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine. Ensure the reaction is carried out under an inert atmosphere to prevent aerial oxidation. |
| Multiple spots on TLC, indicating a mixture of regioisomers | Lack of regioselectivity in the bromination reaction. | The C5 position is generally the most activated for electrophilic substitution. However, to enhance regioselectivity, consider using a bulkier brominating agent or protecting the nitrogen of the pyrrole ring prior to bromination. |
Data Presentation
Table 1: Representative Impurity Profile in the Synthesis of this compound
| Compound | Retention Time (HPLC) | Typical Abundance (%) | Mass (m/z) |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Starting Material) | 2.5 min | < 1 | 121.16 |
| This compound (Product) | 4.2 min | > 95 | 199.05 / 201.05 |
| 3,5-dibromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 6.8 min | 1 - 3 | 276.96 / 278.96 / 280.96 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 5.5 min | < 1 | 197.04 / 199.04 |
Note: Retention times and abundance are representative and can vary depending on the specific HPLC conditions and reaction optimization.
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 8.32 mmol) in acetonitrile (20 mL) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (1.48 g, 8.32 mmol) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC (Ethyl Acetate/Hexane = 1:1) until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Adjust the pH of the mixture to ~8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford this compound as a solid.
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Main reaction and side product formation pathways.
Caption: A logical troubleshooting workflow for common issues.
Stability of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The information is designed to address potential stability issues encountered during experiments under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
Based on typical synthesis procedures, this compound exhibits some stability in the presence of acids like hydrobromic acid at controlled temperatures (e.g., 25-30°C) for short durations.[1] However, prolonged exposure to strong acids or elevated temperatures may lead to degradation. The pyrrolidine ring, in particular, can be susceptible to opening or side reactions under harsh acidic conditions. The pyridine ring is generally more stable to acid but can be protonated, which may alter the reactivity of the entire molecule.
Q2: How does this compound behave under basic conditions?
The stability of the related aromatic compound, 5-bromo-7-azaindole, in alkaline conditions during synthesis suggests that the core ring system has a degree of base stability. For this compound, mild bases are generally well-tolerated. However, strong bases, especially at higher temperatures, could potentially lead to dehydrohalogenation (elimination of HBr) to form the aromatic 5-bromo-1H-pyrrolo[2,3-b]pyridine or other side reactions. The N-H proton of the pyrrolidine ring is acidic and will be deprotonated by a strong base.
Q3: Are there any known degradation pathways for the 7-azaindoline core?
While specific degradation pathways for this compound under abiotic acidic and basic conditions are not extensively documented in the public domain, potential degradation pathways for the broader 7-azaindole scaffold under biological conditions include oxidation and hydrolysis.[2] For the dihydro version under chemical stress, one might anticipate:
-
Acid-catalyzed hydrolysis or ring-opening: Particularly of the pyrrolidine portion.
-
Oxidation: The dihydro-pyrrolo ring is more susceptible to oxidation than its aromatic counterpart, potentially leading to the formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine or other oxidized species.
-
Base-catalyzed elimination: As mentioned, elimination of HBr to form the aromatic indole is a plausible pathway.
Q4: How can I monitor the stability of this compound in my reaction?
The most effective way to monitor the stability is by using chromatographic techniques. A typical workflow would be:
-
At the start of your experiment (time = 0), take an aliquot of your reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a starting purity profile.
-
Take further aliquots at various time points throughout your experiment and analyze them similarly.
-
A decrease in the peak area of the starting material and the appearance of new peaks will indicate degradation.
Troubleshooting Guides
Issue 1: Rapid Disappearance of Starting Material in Acidic Media
| Potential Cause | Troubleshooting Suggestion |
| Acid-catalyzed decomposition | - Lower the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Reduce the reaction time. - Consider using a protecting group for the pyrrolidine nitrogen if it is implicated in the decomposition. |
| Oxidation | - Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Issue 2: Formation of an Unexpected Aromatic Byproduct
| Potential Cause | Troubleshooting Suggestion |
| Oxidation to 5-bromo-1H-pyrrolo[2,3-b]pyridine | - If the reaction is not intended to be an oxidation, ensure the exclusion of air/oxidants. Run the reaction under an inert atmosphere. |
| Base-catalyzed elimination of HBr | - If working under basic conditions, consider using a non-nucleophilic, sterically hindered base. - Lower the reaction temperature. |
Issue 3: Poor Recovery of Compound After Basic Workup
| Potential Cause | Troubleshooting Suggestion |
| Emulsion formation during extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the biphasic mixture through a pad of celite. |
| Compound partially soluble in the aqueous basic layer | - The deprotonated form of the molecule may have higher water solubility. - Re-acidify the aqueous layer to a neutral pH and re-extract with an organic solvent. |
Experimental Protocols
Protocol: General Procedure for Assessing Stability in Acidic/Basic Conditions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
Acidic Condition: In a clean vial, add a known volume of an acidic solution (e.g., 1M HCl in water or an organic solvent).
-
Basic Condition: In a separate vial, add a known volume of a basic solution (e.g., 1M NaOH in water or an organic solvent).
-
-
Initiation of Experiment: Spike the acidic and basic solutions with a small volume of the stock solution of the compound to achieve a final desired concentration.
-
Time Point Sampling: Immediately take a "time 0" sample. Subsequently, take samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the aliquot with a corresponding base or acid to stop any further degradation.
-
Analysis: Analyze all samples by HPLC or LC-MS.
-
Data Presentation: Quantify the peak area of the parent compound at each time point. The results can be summarized in a table.
Table 1: Example Data for Stability Assessment
| Time (hours) | % Remaining (1M HCl) | % Remaining (1M NaOH) |
| 0 | 100 | 100 |
| 1 | 95 | 98 |
| 4 | 80 | 92 |
| 24 | 50 | 85 |
Visualizations
References
Technical Support Center: Suzuki Coupling with 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindoline).
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving this compound can be attributed to several factors. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the integrity of your starting materials. The inherent properties of the 7-azaindoline scaffold, particularly the presence of two nitrogen atoms, can lead to catalyst inhibition.
Key Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For nitrogen-containing heterocycles, bulky, electron-rich ligands such as SPhos and XPhos are often effective as they can promote the rate-limiting oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[1] While Pd(PPh₃)₄ is a common catalyst, it may be less effective for this substrate.[2] Pd(dppf)Cl₂ is another robust catalyst for N-heterocycles.
-
Reaction Conditions: Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and promote undesirable side reactions like homocoupling.[1] The choice of base and solvent system is also crucial and often requires optimization.
-
Starting Material Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time, leading to lower yields.
Q2: I am observing significant amounts of a byproduct that appears to be the debrominated starting material. What causes this and how can it be minimized?
A2: The formation of the debrominated product, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a common side reaction. This can occur through two primary pathways: protonolysis of the organopalladium intermediate or reductive dehalogenation. The presence of the N-H proton on the pyrrolo part of the molecule can increase the electron density of the ring system, potentially making the C-Br bond more susceptible to cleavage.
Solutions to Minimize Debromination:
-
N-Protection: Protecting the nitrogen of the 7-azaindoline ring with a suitable protecting group (e.g., Boc, SEM) can prevent deprotonation by the base and reduce the likelihood of reductive cleavage.[3][4]
-
Choice of Base and Solvent: Using milder bases or anhydrous conditions can sometimes suppress this side reaction. The presence of water or protic solvents can be a source of protons.
-
Careful Selection of Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can favor decomposition pathways.
Q3: My reaction mixture shows evidence of boronic acid homocoupling. How can I prevent this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[1] This side reaction consumes your boronic acid and can complicate purification.
Strategies to Prevent Homocoupling:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use, and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Loading: In some cases, high palladium catalyst loadings can contribute to homocoupling. Consider a slight reduction in the catalyst amount.
Q4: The unprotected N-H on the pyrrolo ring seems to be interfering with the reaction. Should I protect it?
A4: The acidic N-H proton can indeed cause complications. Deprotonation by the base can alter the electronic properties of the substrate and potentially lead to catalyst inhibition or side reactions. While successful couplings with unprotected N-H heterocycles have been reported, N-protection is a common strategy to improve yields and obtain cleaner reactions.[3][4]
Considerations for N-Protection:
-
Improved Yields: Protection often leads to more reproducible and higher-yielding reactions.
-
Protecting Group Selection: Choose a protecting group that is stable to the Suzuki coupling conditions but can be readily removed later if desired. Boc and methyl groups are commonly used.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
The following protocols are adapted from literature procedures for Suzuki couplings on 7-azaindole derivatives and provide a good starting point for optimization.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is based on the successful coupling of a derivative of 5-bromo-7-azaindole.
-
Reaction Setup: In a Schlenk tube, combine bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (1.0 equiv.), the desired arylboronic acid (3.0 equiv.), PdCl₂(dppf) (20 mol%), and K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (3:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting material) via syringe.
-
Reaction: Heat the mixture to 70 °C and stir for 22 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Alternative Conditions using a Buchwald Ligand
This protocol utilizes a more active catalyst system that can be beneficial for challenging couplings.[5]
-
Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vial and thoroughly degas by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Solvent Addition: Add a degassed mixture of toluene and ethanol (1:1 ratio) via syringe.
-
Reaction: Heat the reaction to 60 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki coupling of 5-bromo-7-azaindole derivatives with various boronic acids. This data can serve as a guide for estimating expected yields and for selecting optimal reaction conditions.
Table 1: Catalyst System Comparison for a 5-Bromo-1-ethyl-1H-indazole Substrate [2]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| Pd(PCy₃)₂ (10) | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | Moderate |
| Pd(PPh₃)₄ (10) | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | Low |
Table 2: Suzuki Coupling of a bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone with Various Aryl Boronic Acids
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | Excellent |
| 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | Excellent |
| 4-Chlorophenyl-boronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | Excellent |
| Naphthalen-2-yl-boronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | Excellent |
| Pyridin-4-ylboronic acid | Pd(dppf)Cl₂ (20) | K₂CO₃ | Dioxane/H₂O (3:1) | 70 | 22 | Excellent |
Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Removal of impurities from 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Based on the typical synthetic routes involving bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), the common impurities may include:
-
Over-brominated species: Di- or poly-brominated derivatives of the parent molecule are common side products in bromination reactions of aromatic heterocycles. For instance, in the synthesis of related bromopyridines, the formation of di-bromo impurities has been observed.[1]
-
Unreacted starting material: Incomplete bromination can lead to the presence of the starting material, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, in the final product.
-
Oxidized byproducts: If oxidizing agents like hydrogen peroxide are used during the synthesis, residual amounts or related byproducts might be present.[2] One synthetic procedure explicitly mentions a neutralization step with sodium bisulfite to eliminate a red color, suggesting the presence of residual oxidants.[2]
-
Residual acids: Acidic reagents like hydrobromic acid used in the synthesis can remain in the crude product.[2]
-
Solvent residues: Residual solvents from the reaction or purification steps may be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile, often with a modifier like formic acid, is a common setup.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS helps in identifying the impurities by providing their mass-to-charge ratio, which can suggest their molecular structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for detecting and identifying volatile impurities, including residual solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Initial Work-up | Presence of over-brominated impurities. | Utilize column chromatography for separation. A silica gel column with a gradient elution system of ethyl acetate in hexanes is often effective. |
| Residual starting material. | Optimize the stoichiometry of the brominating agent in the synthesis. If present in the crude product, it can be separated by column chromatography. | |
| Presence of colored impurities (e.g., red or yellow tint). | This may indicate residual oxidizing agents or degradation products. A wash with a reducing agent solution, such as aqueous sodium bisulfite, can be effective.[2] Recrystallization from a suitable solvent, potentially with the addition of activated carbon, can also remove colored impurities. | |
| Poor Yield After Purification | Product loss during recrystallization. | Carefully select the recrystallization solvent to ensure high recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale trials to identify the optimal solvent system. |
| Product adhering to the stationary phase during column chromatography. | Adjust the polarity of the eluent. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can help in eluting highly polar or basic compounds. | |
| Presence of Inorganic Salts | Incomplete removal of acidic or basic reagents from the work-up. | Wash the organic layer thoroughly with water, followed by a saturated sodium bicarbonate solution (if acidic impurities are suspected) and then brine. Dry the organic layer over an anhydrous salt like sodium sulfate before solvent evaporation. |
Data Presentation
Table 1: Comparison of Purification Methods for 5-Bromo-7-azaindole (a related compound)
| Purification Method | Purity Achieved | Yield | Reference |
| Recrystallization from Ethyl Acetate with Activated Carbon | 99.3% (HPLC) | 90% | [3] |
Experimental Protocols
Protocol 1: General Purification by Aqueous Work-up and Solvent Wash
This protocol is based on a synthetic procedure that yields a high-purity product.[2]
-
Neutralization: Following the synthetic reaction, if an oxidizing agent was used, neutralize the reaction mixture with a saturated aqueous solution of sodium bisulfite until any coloration (e.g., red) disappears.
-
Extraction: Perform a liquid-liquid extraction. If the reaction is in an organic solvent like dichloromethane, separate the organic phase.
-
Washing: Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol is adapted from the purification of the related compound, 5-bromo-7-azaindole.[3]
-
Solvent Selection: Identify a suitable solvent for recrystallization. Ethyl acetate is a good starting point. The compound should be soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for a short period (e.g., 15-30 minutes).
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for addressing low purity issues.
References
Preventing decomposition of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the general stability of related heterocyclic compounds, the primary factors that can lead to the decomposition of this compound are exposure to light, high temperatures, oxygen (oxidation), and strong acids or bases.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize decomposition, the compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: Are there any known incompatible materials that should be avoided during storage or handling?
A3: Yes, strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote decomposition.
Q4: What are the visible signs of decomposition of this compound?
A4: Decomposition may be indicated by a change in color (e.g., from off-white to yellow or brown), a change in physical form (e.g., from a crystalline solid to a gummy or discolored substance), or the appearance of new peaks in analytical tests such as HPLC.
Q5: How can I assess the purity of my stored this compound?
A5: The purity of the compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the intact compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing/browning) | Exposure to light (photodecomposition) or oxygen (oxidation). | Store the compound in an amber vial or a container protected from light. For highly sensitive applications, store under an inert atmosphere. |
| Compound appears clumpy or has changed texture | Absorption of moisture. | Store the compound in a desiccator or a dry box. Ensure the container is tightly sealed. |
| Unexpected results in experiments | Decomposition of the starting material. | Re-analyze the purity of the this compound using a validated analytical method (e.g., HPLC). If degraded, procure a fresh batch. |
| Formation of new, unknown peaks in HPLC analysis | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products and establish their retention times. This will help in monitoring the stability of the compound over time. |
Data Presentation
The following table provides illustrative data from a hypothetical forced degradation study on this compound. This data is for example purposes only and may not represent actual experimental results.
| Stress Condition | Duration | Temperature | Purity of this compound (%) | Total Impurities (%) |
| Control | 0 hours | 25°C | 99.8 | 0.2 |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 95.2 | 4.8 |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60°C | 92.5 | 7.5 |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 97.1 | 2.9 |
| Thermal | 48 hours | 80°C | 98.9 | 1.1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 96.7 | 3.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. After cooling, prepare a 100 µg/mL solution in the mobile phase.
-
Photostability Testing: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for the purity assessment of this compound. Method optimization and validation are required for specific applications.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Visualizations
Caption: Workflow for Storage, Assessment, and Troubleshooting of this compound Stability.
Caption: Factors causing decomposition of this compound and corresponding preventive measures.
Technical Support Center: Scalable Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
Encountering challenges during scale-up is common. This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Loss of product during work-up and isolation. | 1. Monitor reaction progress by TLC or LC-MS. If starting material persists, consider extending the reaction time or a slight increase in the equivalents of HBr and H₂O₂. 2. Ensure the reaction temperature is maintained within the recommended range (25-30°C) to prevent degradation. 3. Calibrate temperature probes and ensure uniform heating of the reaction vessel. 4. Optimize extraction and purification steps. Minimize the number of transfers and ensure efficient phase separation. |
| Formation of Multiple By-products | 1. Over-bromination (di-brominated species). 2. Oxidation of the pyrrolidine ring. 3. Impurities in the starting material. | 1. Add the hydrogen peroxide solution dropwise to maintain a low concentration of the active brominating species. Ensure efficient stirring to avoid localized high concentrations. 2. Maintain strict temperature control. Excursions above the recommended temperature can lead to oxidation. 3. Use highly pure 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as the starting material. |
| Product is Difficult to Purify | 1. Presence of polar impurities. 2. Co-crystallization with starting material or by-products. 3. Oily or non-crystalline product. | 1. Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) for purification. 2. If direct crystallization from the reaction mixture is not effective, consider a solvent-antisolvent recrystallization. 3. Ensure all solvent is removed after extraction. If the product remains oily, attempt to form a salt (e.g., with HCl) which may be more crystalline. |
| Runaway Reaction or Exotherm | 1. Rapid addition of hydrogen peroxide. 2. Inadequate cooling or heat dissipation. 3. High concentration of reagents. | 1. Add hydrogen peroxide slowly and monitor the internal temperature of the reactor closely. 2. Ensure the cooling system is functioning efficiently and is appropriately sized for the scale of the reaction. 3. Consider diluting the reaction mixture if temperature control is a persistent issue. |
| Inconsistent Results Between Batches | 1. Variation in the quality of reagents. 2. Inconsistent reaction conditions (temperature, addition rate, stirring). 3. Differences in work-up procedures. | 1. Use reagents from the same supplier and lot number if possible. Titrate the hydrogen peroxide solution to confirm its concentration before use. 2. Implement strict process controls for all critical parameters. 3. Standardize the work-up and isolation procedures for all batches. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scalable synthesis of this compound?
A1: Temperature control is paramount. The bromination reaction using hydrobromic acid and hydrogen peroxide is exothermic. Maintaining the temperature between 25-30°C is crucial to prevent the formation of by-products through over-bromination or oxidation of the starting material and to ensure the safety of the operation.[1]
Q2: Are there safer alternatives to using hydrobromic acid and hydrogen peroxide for bromination on a large scale?
A2: While the HBr/H₂O₂ system is effective, generating the brominating agent in situ can still pose safety challenges at scale. For enhanced safety, continuous flow bromination is a viable alternative. In this setup, small amounts of reagents are mixed and reacted continuously, which minimizes the risk of a runaway reaction. Alternative brominating agents like N-bromosuccinimide (NBS) can also be considered, though reaction conditions would need to be re-optimized.
Q3: What are the likely impurities I might see, and how can I identify them?
A3: Potential impurities include unreacted starting material (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine), di-brominated products, and oxidized by-products. These can be identified and monitored using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and High-Performance Liquid Chromatography (HPLC) to quantify their presence.
Q4: How can I improve the crystallization of the final product for easier isolation?
A4: If the product does not readily crystallize upon solvent removal, several techniques can be employed. Seeding the concentrated solution with a small crystal of pure product can initiate crystallization. Alternatively, a solvent/anti-solvent system can be effective. Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid, then allow it to stand and crystallize.
Q5: What safety precautions are essential when working with hydrogen peroxide at a large scale?
A5: Hydrogen peroxide is a strong oxidizer and can decompose violently if contaminated or heated. Key safety measures include:
-
Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensuring the reaction is conducted in a well-ventilated area, preferably a fume hood.
-
Adding the hydrogen peroxide solution slowly and monitoring the reaction temperature continuously.
-
Having a quenching agent, such as a saturated aqueous solution of sodium bisulfite, readily available to neutralize any excess peroxide.[1]
-
Avoiding contact of hydrogen peroxide with metals, as they can catalyze its decomposition.
Experimental Protocols
Key Experiment: Scalable Synthesis of this compound
This protocol is adapted for a larger scale synthesis based on established laboratory procedures.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) |
| 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 120.15 | 1.0 | 120.15 | - |
| 48% Hydrobromic Acid | 80.91 | 1.02 | 172.3 | 115.6 |
| Dichloromethane | 84.93 | - | - | 1850 |
| 20% Hydrogen Peroxide | 34.01 | 1.0 | 170.05 | 154.6 |
| Saturated Sodium Bisulfite Solution | - | - | As needed | - |
| Water | 18.02 | - | - | 1430 |
Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (120.15 g, 1.0 mol), dichloromethane (1850 mL), and 48% hydrobromic acid (172.3 g, 1.02 mol).
-
Cooling and Stirring: Stir the mixture thoroughly at room temperature to ensure complete dissolution and formation of the salt. Cool the reaction mixture to 25°C.
-
Addition of Oxidant: Slowly add 20% hydrogen peroxide solution (170.05 g, 1.0 mol) dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature between 25-30°C throughout the addition using an ice bath or cooling mantle.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 25-30°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully add saturated aqueous sodium bisulfite solution until the reddish-brown color of excess bromine disappears and the solution becomes colorless or pale yellow.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with water (2 x 715 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) or by column chromatography on silica gel to afford this compound as a solid. A reported yield for a similar small-scale reaction is 95.6% with ≥99% purity.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Analysis of Synthetic Pathways to 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutics. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery programs. This guide outlines and compares two distinct synthetic strategies: a direct bromination of the dihydro-pyrrolopyridine core and a two-step approach involving the bromination of the aromatic pyrrolopyridine followed by selective reduction.
Route 1: Direct Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This approach involves the direct bromination of the pre-formed 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine ring system. A common method utilizes hydrobromic acid and an oxidizing agent, such as hydrogen peroxide, to generate the brominating species in situ.
Route 2: Two-Step Synthesis via Bromination of 1H-pyrrolo[2,3-b]pyridine and Subsequent Reduction
An alternative strategy involves the initial bromination of the aromatic 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to form 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by a selective reduction of the pyrrole ring to yield the desired 2,3-dihydro product.
Comparison Summary
| Parameter | Route 1: Direct Bromination | Route 2: Two-Step Synthesis |
| Starting Material | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine (7-azaindole) |
| Reagents | HBr, H₂O₂ | Step 1: NBS; Step 2: NaBH₃CN, Acetic Acid |
| Number of Steps | 1 | 2 |
| Overall Yield | 95.6%[1] | Not explicitly reported, but individual step yields are generally high. |
| Purity | ≥99%[1] | Dependent on purification of intermediate and final product. |
| Scalability | Potentially high, one-pot reaction. | Good, with isolation of an intermediate. |
| Safety/Handling | Use of corrosive HBr and strong oxidizer H₂O₂. | Use of NBS (lachrymator) and toxic NaBH₃CN. |
Experimental Protocols
Route 1: Direct Bromination
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
48% Hydrobromic acid (HBr)
-
20% Hydrogen peroxide (H₂O₂) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (0.14 mol), 48% hydrobromic acid (0.143 mol), and dichloromethane (260 g). Stir the mixture thoroughly.[1]
-
Maintain the reaction temperature at 25-30°C and slowly add 20% hydrogen peroxide solution (20.20 g) dropwise.[1]
-
After the addition is complete, neutralize the mixture with a saturated aqueous sodium bisulfite solution (60 g) until the red color of the solution disappears.[1]
-
Perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Wash the organic phase with water (200 g).[1]
-
Remove the dichloromethane solvent from the organic phase under reduced pressure to obtain this compound.[1]
Route 2: Two-Step Synthesis
Step 2a: Bromination of 1H-pyrrolo[2,3-b]pyridine
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in acetonitrile.
-
Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 2b: Selective Reduction of 5-bromo-1H-pyrrolo[2,3-b]pyridine
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Methanol
Procedure:
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in methanol.
-
Add acetic acid to the solution.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic routes, the following diagrams were generated using the DOT language.
Caption: Route 1: Direct Bromination.
Caption: Route 2: Two-Step Synthesis.
Discussion and Route Selection
Route 1 offers a highly efficient, one-step synthesis with a reported high yield and purity.[1] This makes it an attractive option for large-scale production where process economy is a primary concern. However, it requires the handling of corrosive hydrobromic acid and a strong oxidizing agent, hydrogen peroxide, which may necessitate specialized equipment and safety protocols.
Route 2 provides a more modular approach. The starting material, 7-azaindole, is commercially available, and the two-step process allows for the isolation and purification of the intermediate, 5-bromo-1H-pyrrolo[2,3-b]pyridine. This can be advantageous for ensuring the quality of the final product. The use of NBS is a common and generally well-understood bromination method. The selective reduction of the pyrrole ring with sodium cyanoborohydride is a known transformation for similar heterocyclic systems. While this route involves an additional step, it may offer greater control over the reaction and potentially easier purification. However, sodium cyanoborohydride is toxic and must be handled with care.
The choice between these two synthetic routes will depend on the specific needs of the researcher or organization. For a direct, high-yielding, and potentially more cost-effective synthesis on a larger scale, Route 1 is a strong candidate. For situations where modularity, control, and potentially easier purification are prioritized, and the two-step sequence is acceptable, Route 2 presents a viable alternative. Both routes utilize readily available reagents and established chemical transformations, providing reliable pathways to the valuable intermediate, this compound.
References
A Comparative Analysis of the Biological Activity of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives and the widely used chemotherapy drug, cisplatin. This analysis is based on available experimental data and aims to offer an objective overview for researchers in oncology and drug discovery.
Introduction to the Compounds
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the formation of DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis.[1][2] Its broad efficacy, however, is often accompanied by significant side effects and the development of drug resistance.
This compound derivatives represent a class of heterocyclic compounds that have garnered interest for their potential as anticancer agents. While data on the specific 2,3-dihydro derivatives are limited, studies on the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) scaffold, particularly in the form of metal complexes, have shown promising cytotoxic activity.[3] Research into various 1H-pyrrolo[2,3-b]pyridine derivatives suggests that their anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest.[1][4]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of cis-[PtCl2(5BrHaza)2] and cisplatin against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.
| Compound | HOS (Osteosarcoma) | MCF7 (Breast Carcinoma) | LNCaP (Prostate Carcinoma) |
| cis-[PtCl2(5BrHaza)2] | 2.5 µM | 2.0 µM | 1.5 µM |
| Cisplatin | 34.2 µM | 19.6 µM | 3.8 µM |
| Data sourced from Štarha et al. (2012)[3] |
As the data indicates, the platinum complex of 5-bromo-7-azaindole demonstrated significantly higher cytotoxicity than cisplatin across all tested cell lines, with IC50 values several-fold lower.[3] This suggests that the 5-bromo-pyrrolo[2,3-b]pyridine scaffold, when coordinated with platinum, can lead to compounds with potent anticancer activity.
Proposed Mechanism of Action
While the precise mechanism of action for this compound derivatives is still under investigation, research on related pyrrolopyridine compounds points towards the induction of apoptosis and cell cycle arrest as key pathways for their anticancer effects.
Apoptosis Induction
Studies on various 1H-pyrrolo[2,3-b]pyridine derivatives have shown that these compounds can induce apoptosis in cancer cells.[4][5] It is hypothesized that these derivatives may trigger the intrinsic (mitochondrial) apoptosis pathway.
Cell Cycle Arrest
Several studies on 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated their ability to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives have been shown to cause cell cycle arrest in the G0/G1 phase, while others have induced arrest at the S or G2/M phases.[1][6] This suggests that the specific substitution pattern on the pyrrolopyridine core can influence the precise mechanism of cell cycle inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of the compounds by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and cisplatin for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The available evidence, primarily from studies on the platinum(II) complex of the closely related 5-bromo-7-azaindole, suggests that the 5-bromo-pyrrolo[2,3-b]pyridine scaffold is a promising pharmacophore for the development of novel anticancer agents with potentially greater potency than cisplatin. Mechanistic studies on related pyrrolopyridine derivatives indicate that these compounds likely exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.
Further research is warranted to synthesize and evaluate the biological activity of a broader range of this compound derivatives as standalone agents. Direct comparative studies with cisplatin are crucial to fully elucidate their therapeutic potential. Additionally, in-depth investigations into their specific molecular targets and signaling pathways will be instrumental in optimizing their design for future drug development efforts.
References
- 1. PlumX [plu.mx]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Derived FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in various malignancies, making FGFRs a compelling target for cancer therapy. This guide provides a comparative analysis of the efficacy of FGFR inhibitors, with a focus on derivatives of the novel 1H-pyrrolo[2,3-b]pyridine scaffold. While specific data on the 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core remains limited in publicly available research, this document synthesizes findings on closely related 1H-pyrrolo[2,3-b]pyridine derivatives and compares their performance with other established FGFR inhibitors, providing a valuable resource for researchers in the field.
Comparative Efficacy of FGFR Inhibitors
The following tables summarize the in vitro potency and cellular activity of a lead 1H-pyrrolo[2,3-b]pyridine derivative, "Compound 4h", and compares it with other notable pan-FGFR inhibitors, Rogaratinib and Infigratinib.[1] It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 nM)
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
| Rogaratinib | 1.8 | <1 | 9.2 | 1.2 |
| Infigratinib | 0.9 | 1.4 | 1 | 60 |
Data for Compound 4h sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1] Data for Rogaratinib and Infigratinib are from their respective preclinical studies.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | FGFR Status | IC50 / GI50 (nM) |
| Compound 4h | 4T1 | Breast Cancer | Not Specified | 10,000 (IC50) |
| Rogaratinib | NCI-H1581 | Lung Cancer | FGFR1 Amplified | 36-244 (GI50) |
| Rogaratinib | DMS114 | Lung Cancer | FGFR1 Amplified | 36-244 (GI50) |
Data for Compound 4h reflects its effect on breast cancer cell proliferation.[1] Data for Rogaratinib shows its growth inhibitory effects on FGFR1-amplified lung cancer cell lines.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating FGFR inhibitors.
Caption: Simplified FGFR signaling pathway.
Caption: General experimental workflow for FGFR inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of FGFR inhibitors.
In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation :
-
Prepare a 1X kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Prepare a solution of the FGFR enzyme in the kinase buffer.
-
Prepare a substrate/ATP mix in the kinase buffer.
-
Serially dilute the test inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) in a solution with 5% DMSO.
-
-
Assay Procedure :
-
In a 384-well plate, add 1 µl of the inhibitor or 5% DMSO (vehicle control).
-
Add 2 µl of the enzyme solution.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis :
-
Record the luminescence using a plate reader.
-
The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with 100 µl of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µl of MTT labeling reagent (5 mg/ml in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement :
-
Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation :
-
Harvest cancer cells (e.g., those with known FGFR alterations) and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in an appropriate vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle only.
-
-
Monitoring and Data Collection :
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals (e.g., twice a week).
-
Continue the treatment for a predetermined period (e.g., 21-28 days).
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if required, perform further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
-
Plot the mean tumor volume over time for each group to visualize the treatment effect.
-
Conclusion
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, such as compound 4h, have demonstrated potent inhibitory activity against FGFRs, particularly FGFR1, 2, and 3.[1] While exhibiting slightly lower potency against FGFR4 compared to some pan-FGFR inhibitors like Rogaratinib, these compounds represent a promising new chemical class for the development of targeted cancer therapies. Their efficacy in cellular models, although requiring further optimization to translate to potent anti-proliferative effects, provides a strong rationale for continued investigation. The provided experimental protocols offer a standardized framework for the further evaluation and comparison of these and other novel FGFR inhibitors, facilitating the advancement of new therapeutic agents for FGFR-driven cancers.
References
Comparative Analysis of Palladium Catalysts for Coupling Reactions with 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various palladium catalyst systems for cross-coupling reactions involving 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The selection of an appropriate catalyst, ligand, and reaction conditions is critical for achieving high yields and purity. This document summarizes experimental data from analogous heterocyclic systems to provide a strong starting point for reaction optimization.
The primary coupling reactions discussed include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are fundamental for creating C-C and C-N bonds, enabling the synthesis of diverse compound libraries.[1][2][3][4]
Data Presentation: Performance of Palladium Catalyst Systems
The following table summarizes the performance of various palladium catalysts in coupling reactions with bromo-heterocycles analogous to this compound. The data is compiled from studies on structurally related substrates like 5-bromoindazoles and 5-bromoindoles.
| Coupling Type | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Analogue | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 12 | 25 | 5-bromo-1-ethyl-1H-indazole | [5][6] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 12 | 45 | 5-bromo-1-ethyl-1H-indazole | [5][6] | |
| Pd(OAc)₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 12 | 20 | 5-bromo-1-ethyl-1H-indazole | [5][6] | |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | [5][6] | |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Water-Acetonitrile | 37 | 18 | High | 5-bromoindole | [7] | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | 16 | 40 | 3-bromo-2-aminopyridine | [8] |
| Pre-L8 (BrettPhos) | BrettPhos | LiHMDS | THF | 65 | 12 | 78 | 3-bromo-2-aminopyridine | [8] | |
| Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 | 2-bromo-6-methylpyridine | [9] | |
| PEPPSI™-IPr | IPr | - | - | RT-100 | - | Superb | Aryl chlorides/bromides | [10] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Diisopropylamine | THF | RT | 3 | High | 5-bromoindole | [7] |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N / Pyrrolidine | DMF / Water | RT-100 | - | Good | Aryl halides | [3][11] | |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | Cs₂CO₃ | t-AmylOH | RT | 18 | 98 | 1-bromo-3,5-dimethoxybenzene | [12] |
Analysis:
-
For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ demonstrates superior performance, providing high yields in a significantly shorter reaction time compared to other common catalysts like Pd(PPh₃)₄ or Pd(OAc)₂.[5][6]
-
In Buchwald-Hartwig aminations , modern bulky monophosphine ligands and their corresponding precatalysts (e.g., BrettPhos) offer significantly higher yields for challenging heteroaromatic amines compared to first-generation ligands.[8] N-heterocyclic carbene (NHC) ligands, found in catalysts like PEPPSI™-IPr, are also highly effective, air-stable options for C-N bond formation.[10][13][14]
-
Sonogashira couplings are typically effective with standard catalysts like Pd(PPh₃)₂Cl₂ in the presence of a copper(I) co-catalyst.[7][15] However, modern copper-free conditions using specialized ligands can also provide excellent results at room temperature.[12]
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Researchers should optimize conditions for the specific substrate and coupling partner.
1. General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of 5-bromoindazoles and 5-bromoindoles.[6][7]
-
Reagents & Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dimethoxyethane, 1,4-Dioxane, or Toluene/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, base, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.
-
Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of bromopyridines.[8][9][16]
-
Reagents & Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or BINAP, 2-8 mol%) or a precatalyst like BrettPhos palladacycle (2-5 mol%)
-
Base (e.g., NaOBut or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst, ligand (if not using a palladacycle), and base.
-
Add the this compound and the amine.
-
Add anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 65-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Visualizations: Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEPPSI - Wikipedia [en.wikipedia.org]
- 14. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindoline scaffold, is a crucial heterocyclic motif in medicinal chemistry. Its derivatives are integral to the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position creates 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for further functionalization in drug discovery pipelines.
Accurate structural validation of these derivatives is fundamental to ensuring the integrity of research and the safety and efficacy of potential new drugs. This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of this compound derivatives, offering detailed experimental protocols and comparative data.
Core Analytical Techniques for Structural Verification
The definitive structural confirmation of novel this compound derivatives relies on a combination of modern spectroscopic methods. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information about the molecule's structure.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive; provides definitive covalent structure. | Requires a soluble sample; can be less sensitive than MS. |
| Mass Spectrometry | Precise molecular weight and elemental composition. | Extremely sensitive, requiring minimal sample; confirms molecular formula. | Does not provide connectivity or stereochemical information. |
| X-ray Crystallography | Absolute 3D structure, including bond lengths, angles, and stereochemistry. | Unambiguous structural determination. | Requires a high-quality single crystal, which can be difficult to obtain. |
Comparative Spectroscopic and Crystallographic Data
To illustrate the structural differences between the aromatic and saturated pyrrole ring systems, this section compares experimental data for the aromatic precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, with expected data for its dihydro derivative.
Note: Specific experimental data for this compound is not widely published. The data presented for the dihydro form is based on the known spectral data of the parent compound, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), and predicted shifts due to the bromine substituent.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Aromatic) Chemical Shift (ppm)[1] | Expected this compound (Dihydro) Chemical Shift (ppm) | Expected Multiplicity |
| H1 (NH) | 11.91 | ~6.5 | Broad Singlet |
| H2 | 7.63 | ~3.0 | Triplet |
| H3 | 6.50 | ~3.6 | Triplet |
| H4 | 8.20 | 8.0 | Doublet |
| H6 | 8.30 | 7.8 | Doublet |
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Aromatic) Chemical Shift (ppm)[1] | Expected this compound (Dihydro) Chemical Shift (ppm) |
| C2 | 128.2 | ~25 |
| C3 | 100.0 | ~45 |
| C3a | 122.1 | ~120 |
| C4 | 130.3 | ~135 |
| C5 | 111.1 | ~110 |
| C6 | 142.9 | ~145 |
| C7a | 147.5 | ~150 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Aromatic) | This compound (Dihydro) |
| Molecular Formula | C₇H₅BrN₂ | C₇H₇BrN₂ |
| Exact Mass | 195.9636 | 197.9793 |
| [M+H]⁺ | 196.9714 | 198.9871 |
| Isotopic Pattern | Characteristic 1:1 ratio for Br isotopes | Characteristic 1:1 ratio for Br isotopes |
Table 4: Single-Crystal X-ray Diffraction Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI) for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the mass analyzer is calibrated to provide high mass accuracy (typically < 5 ppm).
-
Elemental Composition Determination: Use the accurate mass measurement of the molecular ion to determine the elemental formula of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to ⁷⁹Br and ⁸¹Br).
Single-Crystal X-ray Crystallography
-
Crystallization: Grow a single crystal of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.
-
Structure Validation: The final refined structure provides a definitive 3D model of the molecule, confirming its connectivity, stereochemistry, and conformation in the solid state.
Workflow and Pathway Diagrams
Visualizing the process of structural validation can aid in planning and execution.
Caption: Workflow for the synthesis and structural validation of novel compounds.
This comprehensive approach, combining NMR, MS, and X-ray crystallography, provides an unambiguous structural determination of this compound derivatives, ensuring the reliability of subsequent research and development activities.
References
In vitro testing of compounds synthesized from 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
A comprehensive guide to the in vitro performance of compounds synthesized from the 5-Bromo-1H-pyrrolo[2,3-b]pyridine core, providing comparative experimental data for researchers in drug discovery and development.
The heterocyclic scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, serves as a crucial starting material in the synthesis of a diverse range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of the in vitro performance of several classes of compounds synthesized from this core structure, supported by experimental data from peer-reviewed studies.
I. Comparative In Vitro Activity
The following tables summarize the in vitro biological activity of different classes of compounds derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Table 1: Cytotoxicity of Platinum(II) Complexes
| Compound | Cell Line | IC50 (µM)[1] |
| cis-[PtCl2(5BrHaza)2] | HOS (Osteosarcoma) | 2.5 |
| MCF7 (Breast Carcinoma) | 2.0 | |
| LNCaP (Prostate Carcinoma) | 1.5 | |
| Cisplatin (Reference) | HOS (Osteosarcoma) | 34.2 |
| MCF7 (Breast Carcinoma) | 19.6 | |
| LNCaP (Prostate Carcinoma) | 3.8 |
5BrHaza = 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Table 2: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM)[2] | FGFR2 IC50 (nM)[2] | FGFR3 IC50 (nM)[2] | FGFR4 IC50 (nM)[2] |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Table 3: Anti-Trypanosomal Activity of 3,5-Disubstituted-7-Azaindoles
| Compound | T. brucei pEC50[3] |
| Amine derivative (13r) | equipotent to NEU-1207 |
| Hydroxy derivative (13u) | equipotent to NEU-1207 |
| Nitro derivative (13t) | 7.6 |
II. Experimental Protocols
A. Synthesis of Key Compounds
1. Synthesis of cis-[PtCl2(5BrHaza)2]
The platinum complex cis-[PtCl2(5BrHaza)2] was prepared by reacting K2[PtCl4] (0.5 mmol) in an aqueous solution with 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) dissolved in ethanol. The reaction mixture was stirred at 50 °C for two days, during which microcrystals of the product formed. The resulting solid was filtered off to yield the final compound.[1]
2. General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), the respective R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol) were added. The mixture was stirred at 50 °C for 5 hours. After completion, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was then purified by column chromatography.[3]
3. Synthesis of 3,5-Disubstituted-7-Azaindoles (Anti-trypanosomal agents)
The synthesis of 3,5-disubstituted-7-azaindoles involved a multi-step process. Initially, 5-bromo-7-azaindole was reacted with 1-methyl-4-pyrazoleboronic acid pinacol ester under Suzuki coupling conditions to install the pyrazole at the 5-position. The resulting intermediate was then iodinated using N-iodosuccinimide (NIS) and subsequently tosylated. A second Suzuki reaction with a desired boronic acid or ester was performed to introduce the substituent at the 3-position. Finally, the tosyl group was removed under basic conditions to yield the final products.[3]
B. Biological Assays
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (HOS, MCF7, LNCaP) were seeded in 96-well plates and allowed to adhere.
-
Drug Treatment: Cells were treated with serial dilutions of the test compounds (e.g., cis-[PtCl2(5BrHaza)2]) and a reference compound (cisplatin).
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium was removed, and a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated controls, and IC50 values were determined from dose-response curves.
2. FGFR Kinase Assay
The inhibitory activity of compounds against FGFR kinases was determined using a kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay. The assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer from the kinase by an inhibitor. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high degree of FRET. An inhibitor competes with the tracer for binding to the kinase, leading to a loss of FRET. The IC50 values are determined by measuring the decrease in the FRET signal at various inhibitor concentrations.
3. Trypanosoma brucei Proliferation Assay
-
Culturing: Trypanosoma brucei bloodstream forms were cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.
-
Compound Addition: The parasites were seeded in 96-well plates, and serial dilutions of the test compounds were added.
-
Incubation: The plates were incubated for a defined period.
-
Viability Assessment: Parasite viability was assessed using a fluorescent dye (e.g., resazurin), which is reduced by viable cells to the fluorescent product resorufin.
-
Data Analysis: The fluorescence was measured, and the pEC50 values were calculated from the dose-response curves.
III. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Platinum(II) Complexes with Pyridine-Based and Bromo Ligands
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of platinum complexes is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for representative platinum(II) complexes against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Complex Name/Structure | Ligands | Cell Line | IC50 (µM) | Reference |
| Cisplatin (Reference Drug) | Diammine, Dichloro | MSTO-211H | Not specified | [1] |
| HepG2 | Not specified | [1] | ||
| A549 | ~3.0 | [2] | ||
| A431 | >50 | [2] | ||
| cis-[PtCl2(PPh3)(NAC)] (NAC derivative) | Dichloro, Triphenylphosphine, N-acyclic carbene | MSTO-211H | Moderately active | [1] |
| HepG2 | Less active | [1] | ||
| [Pt(dpq)(SS-dach)]Cl2 | dipyrido[3,2-f:2ʹ,3ʹ-h]quinoxaline, (SS)-1,2-diaminocyclohexane | L1210 | 0.19 | [3] |
| [Pt(dpq)(RR-dach)]Cl2 | dipyrido[3,2-f:2ʹ,3ʹ-h]quinoxaline, (RR)-1,2-diaminocyclohexane | L1210 | 0.80 | [3] |
| Mono- and Di-bromo Platinum(IV) Prodrugs | Bromo, various (derived from cisplatin, carboplatin, oxaliplatin) | Human ovarian cancer cells | Active | [4] |
Note: The term "Active" or "Moderately active" is used when specific IC50 values were not provided in the abstract.
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method cited in the literature for determining the IC50 values of platinum complexes.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The platinum complexes are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals, which are formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO or an acidified isopropanol solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of platinum complexes.
Apoptosis Signaling Pathway
Many platinum complexes exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[5][6] The p53 tumor suppressor protein often plays a central role in this process.[7]
Caption: A simplified diagram of the p53-mediated apoptotic pathway induced by platinum complexes.
Discussion and Conclusion
The cytotoxic activity of platinum complexes is significantly influenced by the nature of their ligands. For instance, complexes with planar aromatic ligands like dipyridoquinoxaline can exhibit potent cytotoxicity, as seen with [Pt(dpq)(SS-dach)]Cl2, which shows a very low IC50 value.[3] The stereochemistry of the ancillary ligands, such as the (SS) vs. (RR) isomers of diaminocyclohexane, also plays a crucial role in the biological activity.[3]
Furthermore, the introduction of bromo ligands, as in the case of mono- and di-bromo platinum(IV) prodrugs, has been shown to result in active compounds against human ovarian cancer cells.[4] These findings suggest that the exploration of different bromo-substituted heterocyclic ligands, such as bromo-pyrrolopyridines, could lead to the discovery of novel platinum-based anticancer agents with potentially unique activity profiles.
The mechanism of action for many of these cytotoxic platinum complexes involves the induction of apoptosis.[5][8] This is often initiated by the formation of platinum-DNA adducts, which leads to the activation of signaling cascades involving key regulatory proteins like p53.[7] The subsequent modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins ultimately determines the cell's fate.[6][8]
References
- 1. Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity | MDPI [mdpi.com]
- 2. Frontiers | Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mono- and di-bromo platinum(IV) prodrugs via oxidative bromination: synthesis, characterization, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Pt(II), Ru(III) and Cu(II) Complexes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diplatin, a Novel and Low-Toxicity Anti-Lung Cancer Platinum Complex, Activation of Cell Death in Tumors via a ROS/JNK/p53-Dependent Pathway, and a Low Rate of Acquired Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is critical for ensuring laboratory safety and environmental protection. As a halogenated heterocyclic compound, it must be treated as hazardous waste in accordance with federal, state, and local regulations. This guide provides a comprehensive operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with the appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
In Case of Spills: Spills should be immediately cleaned by properly protected personnel.[1] Absorb liquid spills with an inert material such as vermiculite, sand, or absorbent pads.[2][3] For solid spills, carefully sweep up the material to avoid creating dust.[2] All cleanup materials must be collected into a designated and properly labeled hazardous waste container.[1]
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[4] | Avoid all direct contact and inhalation by using appropriate PPE and a chemical fume hood. |
| Skin Irritation | May cause skin irritation.[2][4][5] | Wear chemically resistant gloves and a lab coat. |
| Eye Irritation | May cause serious eye irritation.[2][4][5] | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation.[2][5] | Handle only in a well-ventilated area, preferably a chemical fume hood. |
Experimental Protocol for Disposal
The disposal of this compound must adhere to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6][11]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Treat all quantities of this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves), as hazardous waste.
-
Segregate Waste: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents, to prevent any adverse chemical reactions.[12]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Condition of Container: The container must be in good condition, free from cracks or residues from previous use.[12]
Step 3: Labeling
-
Affix a Hazardous Waste Tag: As soon as the first amount of waste is added to the container, label it with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6][13]
-
Complete the Label Information: The label must include the following information in clear, legible print:
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas).[6]
-
For mixtures, list all constituents and their approximate percentages.
-
The date of waste generation.[6]
-
The name and contact information of the principal investigator or laboratory supervisor.[6]
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").
Step 4: Accumulation and Storage
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[12][14]
-
Storage Location: Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[13]
Step 5: Disposal Pickup
-
Arrange for Pickup: Once the container is full or you are ready to dispose of it, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Do Not Transport: Do not transport the hazardous waste yourself.[13] Trained EHS personnel or certified waste handlers must manage the transportation.[9]
Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[12][13] The rinsate must be collected and disposed of as hazardous waste.[12][13] After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash or recycled, depending on institutional policies.[12][13]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of chemical waste.
References
- 1. uwyo.edu [uwyo.edu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 11. acs.org [acs.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. vumc.org [vumc.org]
- 14. pfw.edu [pfw.edu]
Essential Safety and Operational Guide for 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This guide provides critical safety and logistical information for handling 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound utilized in drug discovery and development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are based on best practices for handling structurally similar hazardous compounds and general laboratory safety protocols. A thorough risk assessment should be conducted before commencing any work.
Hazard Summary
While a specific toxicological profile for this compound is not available, it should be handled with caution. Based on data from analogous bromo-pyridine and pyrrolo-pyridine derivatives, potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the designated work area.
| Protection Type | Recommended PPE | Rationale & Best Practices |
| Eye/Face Protection | Chemical splash goggles and a face shield.[1][5][6][7] | Goggles provide primary protection against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8] |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile).[7][9] | Inspect gloves for any tears or holes before use.[10] Contaminated gloves should be disposed of immediately in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be utilized.[6][7] | Lab coats should be fully buttoned to provide maximum coverage.[10] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[6][7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[7] | Engineering controls like fume hoods are the primary line of defense against inhalation exposure. |
| Foot Protection | Fully enclosed, chemical-resistant shoes.[7][11] | Open-toed shoes are not permitted in the laboratory.[10][11] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood.[9] The work surface should be covered with disposable absorbent bench paper.[9]
-
Weighing: If weighing the solid compound, do so within the fume hood to minimize the risk of inhalation.[9]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[9]
-
Post-Handling: Thoroughly clean all non-disposable equipment after use. Wipe down the work surface of the fume hood.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][10]
Disposal Plan:
All waste, including contaminated PPE, empty containers, and residual chemical, must be disposed of as hazardous waste.[5]
-
Waste Collection: Collect all contaminated materials in a designated, properly labeled, and sealed container.[1][5]
-
Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
-
Do Not: Dispose of this chemical down the drain or in regular trash.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][12] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal.[5]
Visual Workflow Guides
The following diagrams illustrate the procedural steps for donning and doffing PPE and the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. uwyo.edu [uwyo.edu]
- 7. benchchem.com [benchchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hmc.edu [hmc.edu]
- 11. csub.edu [csub.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
